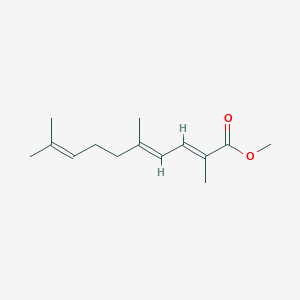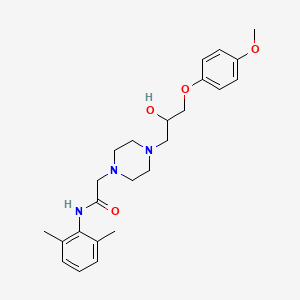
Bivalirudin Trifluoroacetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bivalirudin Trifluoroacetic Acid Salt is a synthetic peptide composed of 20 amino acids . It serves as an anticoagulant for patients with unstable angina undergoing coronary angioplasty .
Molecular Structure Analysis
The molecular formula of Bivalirudin Trifluoroacetic Acid Salt is C98H138N24O33·xC2HF3O2 . Its molecular weight is 2180.29 (free base basis) .Physical And Chemical Properties Analysis
Bivalirudin Trifluoroacetic Acid Salt is a white to off-white powder . It is stored at temperatures below -10°C . .Aplicaciones Científicas De Investigación
Treatment of Acute Coronary Syndromes
Bivalirudin is used in the treatment of acute coronary syndromes . It prolongs activated partial thromboplastin time, prothrombin time, thrombin time, and activated clotting time (ACT) . ACT levels with bivalirudin do not correlate with its clinical efficacy .
Alternative to Unfractionated Heparin
Bivalirudin was developed as an alternative to unfractionated heparin for use during percutaneous interventions . Heparin is an indirect thrombin inhibitor and requires anti-thrombin to inhibit the effects of thrombin .
Treatment in Patients with Heparin-Induced Thrombocytopenia
Bivalirudin is safe and effective during PCI in patients with heparin-induced thrombocytopenia .
Reduction of Major Bleeding
Bivalirudin has been consistently shown to have significantly less in-hospital major bleeding than heparin alone or heparin in combination with a GpIIb IIIa inhibitor .
Use in Patients with Renal Impairment and Diabetes
In respect to combined ischemic and hemorrhagic endpoints of death, myocardial infarction, unplanned urgent revascularization, and major bleeding during PCI (including subgroups of patients with renal impairment and diabetes), bivalirudin is not inferior to unfractioned heparin and planned GpIIb IIIa inhibitors .
Mecanismo De Acción
Target of Action
Bivalirudin Trifluoroacetic Acid Salt, commonly known as Bivalirudin, is a direct thrombin inhibitor . Its primary targets are the catalytic site and the anion-binding exosite of both circulating and clot-bound thrombin . Thrombin plays a crucial role in the coagulation cascade, responsible for converting fibrinogen into fibrin, which is a key step in the formation of a thrombus .
Mode of Action
Bivalirudin acts as a specific and reversible direct thrombin inhibitor . It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the action of thrombin, preventing the conversion of fibrinogen into fibrin, which is a crucial step in the formation of a thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .
Biochemical Pathways
By inhibiting thrombin, Bivalirudin disrupts the coagulation cascade, preventing the formation of a thrombus . This action has downstream effects on the clotting process, reducing the risk of thrombosis during percutaneous coronary intervention .
Pharmacokinetics
Bivalirudin is cleared partly by a renal mechanism, predominantly glomerular filtration . Its anticoagulant effect subsides approximately one hour after discontinuation of infusion . The half-life of Bivalirudin varies depending on renal function, ranging from 25 minutes in normal renal function to 57 minutes in severe renal impairment, and up to 3.5 hours in dialysis .
Result of Action
The molecular and cellular effects of Bivalirudin’s action result in the prevention of thrombosis during percutaneous coronary intervention . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen into fibrin, thus disrupting the formation of a thrombus . This results in a reduced risk of thrombotic events during procedures such as percutaneous coronary intervention .
Action Environment
The action, efficacy, and stability of Bivalirudin can be influenced by various environmental factors. For instance, renal function can impact the clearance of Bivalirudin, with reduced renal function leading to a longer half-life of the drug . Therefore, dose adjustments may be necessary in patients with renal impairment . Furthermore, the anticoagulant effect of Bivalirudin can be influenced by other medications, such as heparin, warfarin, thrombolytics, or GPIs, which can increase the risk of major bleeding when used concomitantly .
Safety and Hazards
Trifluoroacetic Acid, a component of Bivalirudin Trifluoroacetic Acid Salt, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
Direcciones Futuras
Bivalirudin is currently used to manage and treat patients undergoing percutaneous coronary intervention for acute myocardial infarction . It has broader applications in thromboembolic disease, cardiopulmonary bypass, and extracorporeal membrane oxygenation . Future research may explore its potential uses in other medical conditions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bivalirudin Trifluoroacetic Acid Salt involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Val-OH", "Fmoc-Gly-OH", "Fmoc-Pro-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Ile-OH", "Fmoc-His(Trt)-OH", "Trifluoroacetic acid", "Diisopropylcarbodiimide", "N,N-Diisopropylethylamine", "Piperidine", "Dimethylformamide", "Methanol", "Dichloromethane", "N-Methylpyrrolidone", "N-Hydroxybenzotriazole", "O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate" ], "Reaction": [ "Deprotection of Fmoc group from Fmoc-Asp(OtBu)-OH using piperidine in DMF", "Coupling of Fmoc-Asp-OH with Fmoc-Cys(Trt)-OH using DIC and HOBt in DMF", "Deprotection of Fmoc group from Fmoc-Cys(Trt)-Asp-OH using piperidine in DMF", "Coupling of Fmoc-Val-OH with Fmoc-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Gly-OH with Fmoc-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Pro-OH with Fmoc-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Deprotection of Fmoc group from Fmoc-Arg(Pbf)-OH using piperidine in DMF", "Coupling of Fmoc-Arg-OH with Fmoc-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Tyr-OH with Fmoc-Arg-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ile-OH with Fmoc-Tyr-Arg-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Deprotection of Fmoc group from Fmoc-His(Trt)-OH using piperidine in DMF", "Coupling of Fmoc-His-OH with Fmoc-Ile-Tyr-Arg-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Cleavage of the peptide from the resin using trifluoroacetic acid and scavengers in DCM", "Purification of the crude peptide using preparative HPLC", "Dissolution of the purified peptide in NMP", "Addition of O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and DIPEA to the peptide solution", "Addition of trifluoroacetic acid to the peptide solution to obtain Bivalirudin Trifluoroacetic Acid Salt", "Purification of the final product using preparative HPLC" ] } | |
Número CAS |
1124915-67-8 |
Fórmula molecular |
C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ |
Peso molecular |
2180.2911402 |
Sinónimos |
D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt; Angiomax; Angio |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)